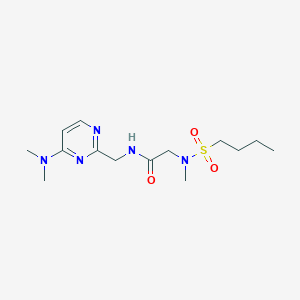

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

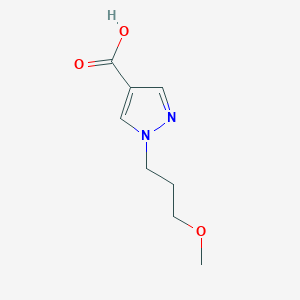

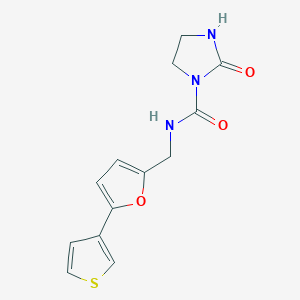

The compound “1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The presence of the carboxylic acid group (-COOH) and the chlorobenzyl group in the molecule suggests that it might have interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve a Friedel-Crafts acylation or alkylation to introduce the 2-chlorobenzyl group to the indole ring . The carboxylic acid group might be introduced through oxidation reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxylic acid group, and a 2-chlorobenzyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in esterification or amide formation reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds . The aromatic rings would contribute to its stability and possibly make it somewhat hydrophobic.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Carboxylation and Derivative Formation

Research has demonstrated the potential for synthesizing indole-3-carboxylic acids, including derivatives similar to 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid, through carboxylation reactions under CO2 pressure. This method extends to alkoxycarbonylation and carbamoylation, offering a versatile approach for obtaining ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides, respectively (Nemoto et al., 2016).

Indole-Benzimidazole Conjugates

Another study explored the synthesis of novel indole-benzimidazole derivatives from indole-3-carboxylic acids. These compounds are prepared under high-temperature conditions, highlighting the chemical versatility and potential pharmaceutical applications of indole carboxylic acids (Wang et al., 2016).

Pharmacological Research

NMDA Receptor Antagonists

A specific derivative of indole-2-carboxylic acid has been identified as a potent and selective antagonist of the glycine site of the NMDA receptor. This discovery underscores the therapeutic potential of indole carboxylic acids in neurological disorders and stroke recovery (Baron et al., 2005).

Molecular Docking Studies

Synthesis and Docking Studies

Research into 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids showcases the synthesis of new compounds using 1H-indole-2-carboxylic acids as core compounds. Molecular docking studies of these compounds predict their binding interactions with target proteins, indicating their potential in drug development (Reddy et al., 2022).

Advanced Synthesis Techniques

Palladium-Catalyzed Oxidative Coupling

The palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes presents a method for producing highly substituted carbazole derivatives. This technique highlights the role of indole carboxylic acids in synthesizing complex heterocyclic compounds, which can have various applications in material science and pharmacology (Yamashita et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-methylindole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-11-16(17(20)21)13-7-3-5-9-15(13)19(11)10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMHXRQYTRXCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide](/img/structure/B2774251.png)

![7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2774254.png)

![3-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2774258.png)

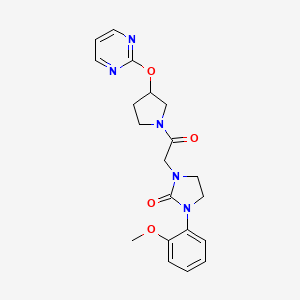

![4-(2-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774262.png)

![N-(3-methyl-4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2774264.png)